molecular formula C13H24N2O2 B1532390 exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane CAS No. 273207-53-7

exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane

Cat. No.: B1532390
CAS No.: 273207-53-7
M. Wt: 240.34 g/mol
InChI Key: JYURWVQSNWVJSV-FGWVZKOKSA-N
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Description

exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane: is a bicyclic compound with a unique structure that includes an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure is formed through a series of cyclization reactions.

    Introduction of the aminomethyl group: This step involves the addition of an aminomethyl group to the bicyclic core.

    Protection with Boc group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during further synthetic steps.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In organic synthesis, exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.

Industry: In the chemical industry, this compound is used in the production of various chemical products. Its reactivity and stability make it a valuable intermediate in industrial processes.

Mechanism of Action

The mechanism of action of exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the Boc group provides stability and protection during reactions. The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    endo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane: This compound has a similar structure but differs in the spatial arrangement of its atoms.

    tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: Another compound with a similar bicyclic structure and functional groups.

Uniqueness: exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane is unique due to its specific spatial arrangement and the presence of both an aminomethyl group and a Boc protecting group. This combination of features makes it particularly useful in synthetic chemistry and medicinal research.

Properties

IUPAC Name

tert-butyl (1S,5R)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYURWVQSNWVJSV-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131772
Record name 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273376-40-2
Record name 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane
Reactant of Route 2
exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane
Reactant of Route 3
exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane
Reactant of Route 4
exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane
Reactant of Route 5
exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane
Reactant of Route 6
exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane

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